3-(2-chlorophenoxy)benzenesulfonyl Chloride

Description

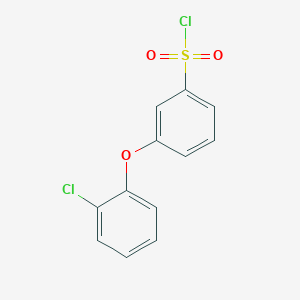

3-(2-Chlorophenoxy)benzenesulfonyl chloride is an aryl sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group and a 2-chlorophenoxy (-O-C₆H₄-Cl) moiety. Aryl sulfonyl chlorides are typically reactive intermediates used in organic synthesis, particularly in forming sulfonamides, sulfonate esters, or as electrophilic coupling partners in cross-coupling reactions .

The 2-chlorophenoxy group introduces steric and electronic effects that may influence reactivity, solubility, and stability compared to simpler benzenesulfonyl chlorides.

Properties

IUPAC Name |

3-(2-chlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-11-6-1-2-7-12(11)17-9-4-3-5-10(8-9)18(14,15)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYLDYJKZNFPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenoxy)benzenesulfonyl Chloride typically involves the reaction of 2-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenoxy)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound may undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or toluene, often at elevated temperatures to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

3-(2-chlorophenoxy)benzenesulfonyl Chloride has a wide range of applications in scientific research:

Biology: The compound can be used to modify biological molecules, such as proteins and peptides, through sulfonylation reactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenoxy)benzenesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): Compounds like 3-(trifluoromethyl)- and 4-chloro-3-nitro- derivatives exhibit enhanced electrophilicity due to EWGs, accelerating reactions with nucleophiles (e.g., amines, alcohols) . The 2-chlorophenoxy group in the target compound likely exerts a moderate electron-withdrawing effect, balancing reactivity and stability.

- Steric Hindrance: Bulky substituents (e.g., pyrazole in , trifluoromethyl in ) reduce reaction rates in sterically demanding environments, whereas smaller groups (e.g., methoxy in ) permit faster kinetics.

Physical Properties

- Solubility: Most aryl sulfonyl chlorides are insoluble in water but soluble in organic solvents (e.g., acetone, ethanol) . Polar substituents like methoxy (-OCH₃) improve solubility in polar aprotic solvents .

- Thermal Stability: Benzenesulfonyl chloride decomposes at 252°C , while nitro-substituted derivatives (e.g., ) may decompose explosively under heat due to their oxidizing nature.

Biological Activity

3-(2-Chlorophenoxy)benzenesulfonyl chloride, also known by its CAS number 474947-79-0, is an aromatic sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

This compound features a sulfonyl chloride group attached to a chlorophenoxy moiety. Its chemical structure can be represented as follows:

The presence of the chlorine atom enhances its electrophilicity, making it a good candidate for nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. This compound can interact with various biological macromolecules, including proteins and nucleic acids, leading to modifications that may alter their functions.

Target Interactions

- Enzyme Inhibition : The sulfonyl chloride group can covalently modify amino acid residues in enzymes, potentially inhibiting their activity.

- Protein Binding : The compound may bind to specific proteins involved in signaling pathways, affecting cellular processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Related sulfonyl chlorides have shown effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents.

- Anticancer Properties : Some studies have evaluated the cytotoxic effects of sulfonyl chlorides on cancer cell lines, indicating that they may induce apoptosis or inhibit proliferation.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that benzenesulfonyl chlorides exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to their ability to disrupt bacterial cell wall synthesis through sulfonamide formation.

-

Anticancer Activity :

- In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, a derivative of benzenesulfonyl chloride was reported to inhibit cell growth in human breast cancer cell lines by inducing oxidative stress and activating caspase pathways.

-

Enzyme Interaction Studies :

- Research on the interaction of sulfonyl chlorides with serine proteases indicated that these compounds could act as irreversible inhibitors, providing insights into their potential therapeutic applications in treating diseases associated with dysregulated protease activity.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | Irreversible inhibition of serine proteases |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-chlorophenoxy)benzenesulfonyl chloride, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via chlorination of the corresponding benzene derivative using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃. Reaction parameters include:

- Temperature : 40–60°C (controlled to minimize side reactions).

- Solvent : Dichloromethane or carbon tetrachloride (inert, non-nucleophilic solvents).

- Catalyst loading : 5–10 mol% FeCl₃ for efficient activation.

Post-reaction, quenching with ice-water followed by extraction and drying yields the crude product. Optimization studies suggest that slow addition of Cl₂ improves selectivity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) typically shows aromatic protons at δ 7.5–8.2 ppm (split due to substituents) and a singlet for the sulfonyl chloride group. ¹³C NMR confirms the sulfonyl carbon at ~140 ppm.

- IR : Strong absorption bands at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 287 (calculated for C₁₂H₈Cl₂O₃S).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Spills : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste : Segregate as hazardous halogenated waste; consult institutional EH&S protocols .

Q. How can researchers effectively purify this compound following synthesis?

- Methodological Answer :

- Recrystallization : Use hexane/ethyl acetate (3:1) at low temperatures (0–5°C) to isolate high-purity crystals.

- Distillation : Vacuum distillation (bp 120–130°C at 10 mmHg) removes volatile byproducts.

- Column Chromatography : Silica gel with hexane/ethyl acetate (gradient elution) for small-scale purification. Monitor fractions via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenoxy substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing 2-chlorophenoxy group enhances the electrophilicity of the sulfonyl chloride via resonance and inductive effects. Kinetic studies (e.g., reaction with amines) show accelerated substitution rates compared to unsubstituted analogs. Hammett σ⁺ values can quantify this effect, with meta-substituents showing stronger activation than para .

Q. What computational chemistry approaches can predict the stability and reactivity of this compound in different solvents?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., S–Cl bond) and solvation effects.

- MD Simulations : Simulate solvent interactions in polar aprotic (DMF) vs. non-polar (toluene) solvents to predict hydrolysis rates.

- COSMO-RS : Model solvent polarity effects on reaction thermodynamics .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst type (e.g., FeCl₃ vs. AlCl₃), temperature, and solvent systematically.

- Kinetic Profiling : Use in-situ FTIR or NMR to monitor reaction progress and identify intermediates.

- Meta-Analysis : Compare datasets using multivariate regression to isolate variables (e.g., moisture content, purity of starting materials) .

Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives to explore biological targets?

- Methodological Answer :

- Derivatization : Synthesize analogs with varying substituents (e.g., nitro, methyl) at the phenoxy ring.

- Enzyme Assays : Test inhibitory activity against targets like dihydropteroate synthase (DHPS) using microplate spectrophotometry.

- QSAR Modeling : Corrogate electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (logP) parameters with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.